4-bromo-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)benzamide
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Overview
Description
4-bromo-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound with the molecular formula C17H13BrCl3N3OS
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzamide Core: This involves the reaction of 4-bromobenzoyl chloride with an appropriate amine to form the benzamide core.
Introduction of the Trichloroethyl Group: The trichloroethyl group is introduced through a nucleophilic substitution reaction, where a trichloroethylamine derivative reacts with the benzamide core.
Attachment of the Dichloroanilino Group: The final step involves the reaction of the intermediate with 2,6-dichloroaniline under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-bromo-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)benzamide
- 4-bromo-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)benzamide
- 4-bromo-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbothioyl]amino}ethyl)benzamide
Uniqueness
The uniqueness of 4-bromo-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)benzamide lies in its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H11BrCl5N3OS |
---|---|
Molecular Weight |
550.5 g/mol |
IUPAC Name |
4-bromo-N-[2,2,2-trichloro-1-[(2,6-dichlorophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C16H11BrCl5N3OS/c17-9-6-4-8(5-7-9)13(26)24-14(16(20,21)22)25-15(27)23-12-10(18)2-1-3-11(12)19/h1-7,14H,(H,24,26)(H2,23,25,27) |
InChI Key |
GUUIXXKSSWFGPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
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